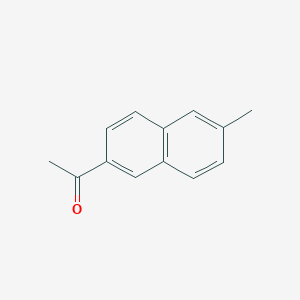

![molecular formula C17H20N4O2S2 B2576324 1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 906240-03-7](/img/structure/B2576324.png)

1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that features a complex structure with multiple functional groups

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione showcases regioselective amination in condensed pyrimidines, reacting with alkylamides in liquid ammonia under oxidizing conditions to yield 7-amino derivatives. This reaction highlights the compound's utility in synthesizing various pyrimidine derivatives through specific functional group transformations (Gulevskaya et al., 1994).

Crystallography and Molecular Structure

Studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into their molecular and crystal structures. The research demonstrates how molecular interactions, like hydrogen bonds and pi-pi stacking, influence the assembly of these compounds into different crystal structures, underscoring the importance of these interactions in understanding and designing new materials with specific properties (Trilleras et al., 2009).

Catalytic Applications and Green Chemistry

The novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, facilitated by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, represents an advancement in green chemistry. This method highlights the compound's role in promoting efficient, eco-friendly synthesis under microwave irradiation and solvent-free conditions, with the catalyst being reusable, thus contributing to sustainable chemical processes (Rahmani et al., 2018).

Supramolecular Chemistry

Research into the dihydropyrimidine-2,4-(1H,3H)-dione functionality within novel crown-containing hydrogen-bonded supramolecular assemblies showcases the compound's potential in the field of supramolecular chemistry. These studies demonstrate how specific functionalities can drive the assembly of complex structures through hydrogen bonding, offering insights into the design of new materials for various applications (Fonari et al., 2004).

Optical and Nonlinear Optical Properties

An experimental and computational study on pyrimidine-based bis-uracil derivatives reveals their potential as candidates for optical, nonlinear optical (NLO), and drug discovery applications. The study highlights the compound's promising NLO properties, which could be leveraged for developing NLO device fabrications, alongside their potential in drug discovery endeavors (Mohan et al., 2020).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common approach is to start with the preparation of the thiophene and diazino pyrimidine moieties separately, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-7-

Propiedades

IUPAC Name |

1,3-dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-10(2)7-9-25-15-12-14(20(3)17(23)21(4)16(12)22)18-13(19-15)11-6-5-8-24-11/h5-6,8,10H,7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIMPSVQFSQEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

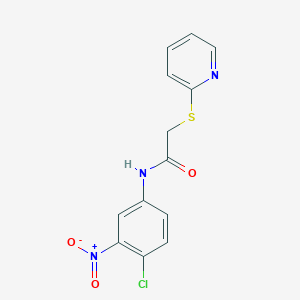

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2576245.png)

![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2576249.png)

![1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2576251.png)

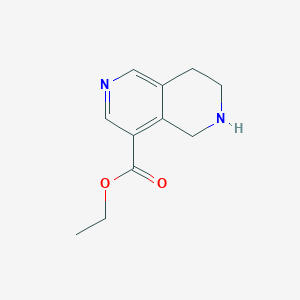

![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2576259.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2576260.png)